

A Technical Guide to 4-Bromo-3-nitroanisole: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Bromo-3-nitroanisole

Cat. No.: B1265812

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This document provides a comprehensive overview of **4-Bromo-3-nitroanisole**, a key chemical intermediate in various synthetic applications. The guide details its physicochemical properties, provides a representative synthetic protocol, and illustrates its role in further chemical transformations.

Core Physicochemical Data

The fundamental molecular and physical properties of **4-Bromo-3-nitroanisole** are summarized below. This data is essential for its accurate handling, characterization, and use in quantitative chemical synthesis.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ BrNO ₃	[1]
Molecular Weight	232.03 g/mol	[1][2]
Monoisotopic Mass	230.95311 Da	[1]
Appearance	Yellow to orange crystalline powder	[3]
CAS Number	5344-78-5	[1][2]
Melting Point	32-34 °C	[2]
Boiling Point	153-154 °C at 13 mmHg	[2]
Solubility	Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide.	[3]

Synthetic Protocol: Nitration of 4-Bromoanisole

4-Bromo-3-nitroanisole is commonly synthesized via the electrophilic nitration of 4-bromoanisole.[1] The methoxy group is a strong activating group and, along with the bromine atom, directs the incoming nitro group to the positions ortho and para to themselves. The steric hindrance from the bromine and methoxy groups favors the substitution at the C3 position.

Materials:

- 4-Bromoanisole
- Fuming nitric acid
- Concentrated sulfuric acid
- Ice
- Dichloromethane
- Sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

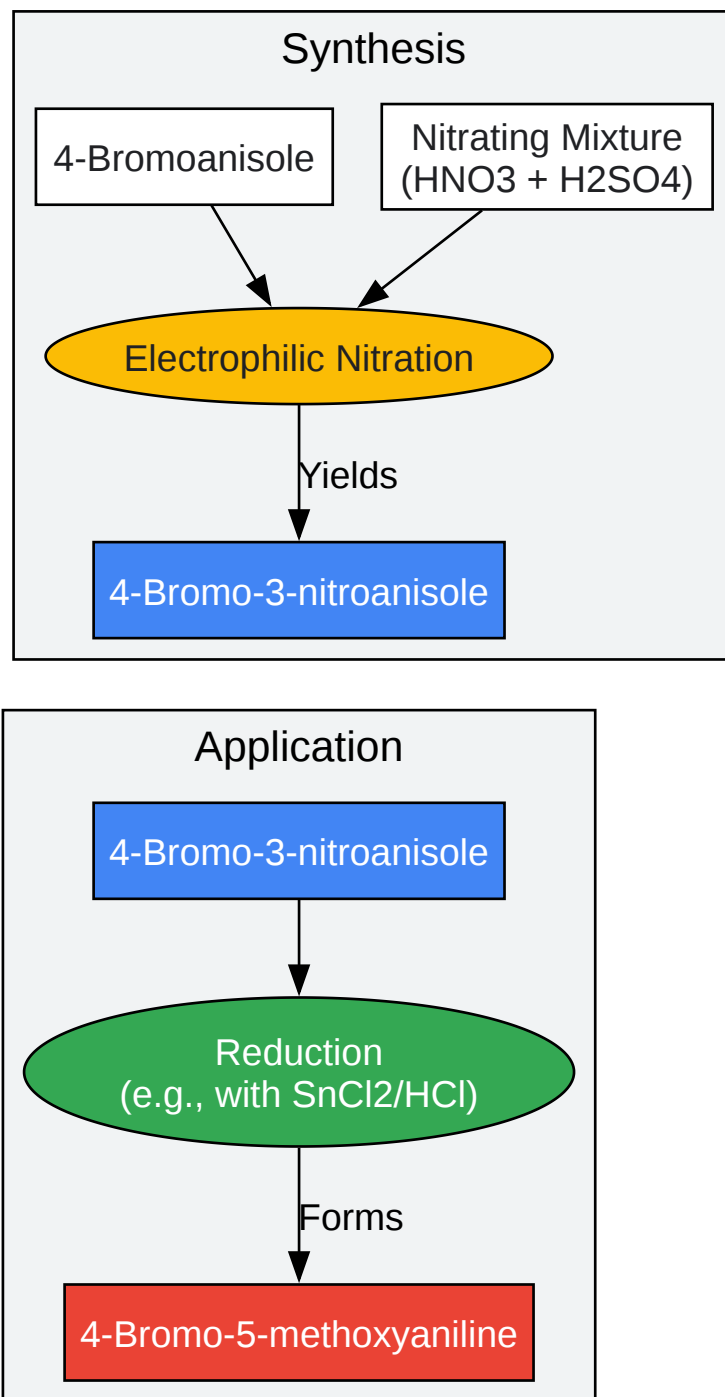
Procedure:

- **Reaction Setup:** In a round-bottom flask cooled in an ice bath, a solution of 4-bromoanisole in a minimal amount of dichloromethane is prepared.
- **Preparation of Nitrating Mixture:** In a separate beaker, also cooled in an ice bath, a nitrating mixture is carefully prepared by slowly adding fuming nitric acid to concentrated sulfuric acid.
- **Nitration Reaction:** The prepared nitrating mixture is added dropwise to the solution of 4-bromoanisole while maintaining the reaction temperature below 10°C with vigorous stirring.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, the mixture is poured onto crushed ice, leading to the precipitation of the crude product. The aqueous layer is extracted with dichloromethane.
- **Purification:** The combined organic layers are washed with water and sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude **4-Bromo-3-nitroanisole**.
- **Final Product:** The crude product can be further purified by recrystallization or column chromatography to obtain the final, high-purity compound.

Logical Workflow: Synthesis and Application

The following diagram illustrates the synthetic pathway to **4-Bromo-3-nitroanisole** and its subsequent use as a building block in the synthesis of other valuable chemical entities, such as 4-bromo-5-methoxyaniline.^[2] This highlights its role as a versatile intermediate in organic synthesis.

Synthesis and Application of 4-Bromo-3-nitroanisole



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Caption: Synthetic route to **4-Bromo-3-nitroanisole** and its subsequent reduction.

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